molecular formula C17H14N2O4S B2898487 (E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide CAS No. 1372762-38-3

(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide

Cat. No. B2898487
CAS RN: 1372762-38-3
M. Wt: 342.37
InChI Key: NBHWQUHEYOFBKG-VQHVLOKHSA-N
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Description

The compound “1-Benzenesulfonyl-1H-indole-5-carbonitrile” is a solid substance provided by Sigma-Aldrich . It’s part of a collection of unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “1-Benzenesulfonyl-1H-indole-5-carbonitrile” has a linear formula of C15H10N2O2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzenesulfonyl-1H-indole-5-carbonitrile” include its solid form and a linear formula of C15H10N2O2S .

Scientific Research Applications

Neuroprotective Agent in Traumatic Brain Injury (TBI) and Ischemic Stroke

MPT0E014 has been identified as a compound with marked neuroprotective activity . It has been tested using in vivo rat TBI and ischemic stroke models for its preclinical evaluation of efficacy and safety . The compound is believed to inhibit glial scar and microglia activation after TBI or ischemic stroke . It also appears to affect the changes of neuron survival and motor function in TBI or ischemic stroke after treatment .

Modulator of Gene Transcription

MPT0E014 is a histone deacetylase inhibitor (HDAC inhibitor) that can modulate gene transcription through its effects on chromatin modifications . The reversible acetylation of histone lysine residues by histone acetyltransferases (HAT) is a key regulator of gene expression .

Potential Treatment for Neurodegenerative Diseases

The major epigenetic modifications of chromatin, which involve the reversible acetylation and methylation of core histones on key lysine residues and DNA methylation at CpG islands, have been implicated in a range of neurodegenerative diseases . MPT0E014, as an HDAC inhibitor, could potentially be used in the treatment of these diseases .

Cardiac Function Improvement

MPT0E014 has been studied for its potential to improve cardiac functions in heart failure . It has a highly potent HDAC inhibitory effect, which is believed to contribute to its potential benefits in treating heart failure .

Anti-fibrotic Activity in Heart Failure

In addition to improving cardiac functions, MPT0E014 has also been studied for its direct anti-fibrotic activity in heart failure . This could potentially help in reducing the fibrosis associated with heart failure .

Neuroprotective Agent in Spinal Cord Injury (SCI)

MPT0E014 has been identified as a compound with marked neuroprotective activity in preliminary studies related to spinal cord injury (SCI) . It has been tested using in vivo rat SCI models for its efficacy .

Safety and Hazards

The safety information for “1-Benzenesulfonyl-1H-indole-5-carbonitrile” indicates that it is classified as a combustible solid . The flash point is not applicable .

Future Directions

As for future directions, it’s worth noting that research into related compounds, such as indole-benzimidazoles, is ongoing due to their potential anticancer properties .

Mechanism of Action

Target of Action

MPT0E014 primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in regulating gene expression .

Mode of Action

MPT0E014 acts as an HDAC inhibitor . By inhibiting HDACs, MPT0E014 increases the acetylation of histones, which leads to a more relaxed DNA structure and promotes gene expression . This can have various downstream effects, depending on the genes that are expressed .

Biochemical Pathways

MPT0E014 affects several biochemical pathways. It has been shown to modulate myocardial autophagy , inflammation , and insulin signaling . It also influences the mTOR signaling pathway and the expression of poly adenosine diphosphate ribose polymerase 1 (PARP1) , advanced glycosylation end product-specific receptor (RAGE) , and various proinflammatory cytokines .

Pharmacokinetics

The pharmacokinetics of MPT0E014 involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, MPT0E014 is absorbed and distributed throughout the body .

Result of Action

The inhibition of HDACs by MPT0E014 leads to various molecular and cellular effects. It has been shown to improve cardiac function in type 2 diabetes mellitus (T2DM) rats by modulating myocardial autophagy, inflammation, and insulin signaling . It also reduces the expression of proinflammatory cytokines .

Action Environment

The action of MPT0E014 can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in a high-fat diet, can impact the effectiveness of MPT0E014 . Additionally, the physiological state of the organism, such as whether it is in a disease state like T2DM, can also affect the action of MPT0E014 .

properties

IUPAC Name

(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-12,21H,(H,18,20)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHWQUHEYOFBKG-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)/C=C/C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide

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